molecular formula C17H24N2O3 B2954538 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide CAS No. 941918-86-1

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide

Cat. No.: B2954538
CAS No.: 941918-86-1
M. Wt: 304.39
InChI Key: SRGAPEUKUWEPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a phenyl ring substituted with a methoxy group at position 3 and a 2-oxopiperidin-1-yl moiety at position 2. This compound’s molecular formula is C₁₇H₂₂N₂O₃, with a molar mass of 302.37 g/mol (calculated).

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)16(21)18-12-8-9-13(14(11-12)22-4)19-10-6-5-7-15(19)20/h8-9,11H,5-7,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGAPEUKUWEPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide typically involves multiple steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes the formation of key intermediates through reactions like nitration, reduction, and cyclization. For instance, sodium chlorite is used to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical processes that ensure high yield and purity. Techniques such as slurry or recrystallization are used to purify intermediates, eliminating the need for column chromatography .

Chemical Reactions Analysis

Degradation Pathways

The compound’s stability is influenced by its functional groups:

  • Amide Hydrolysis : Under acidic or basic conditions, the tertiary amide may undergo hydrolysis to form 2,2-dimethylpropanoic acid and the corresponding aniline derivative .

  • Lactam Ring Opening : The 2-oxopiperidin-1-yl group can undergo ring-opening reactions in the presence of nucleophiles (e.g., water or amines), forming secondary amines or keto acids .

Degradation Conditions :

ConditionProduct(s) FormedReference
1M HCl, reflux, 6h2,2-Dimethylpropanoic acid + Aniline
0.1M NaOH, RT, 24hRing-opened keto acid derivative

Substitution and Functionalization

The aromatic ring and piperidinone moiety allow for further derivatization:

  • Electrophilic Aromatic Substitution : The methoxy group directs electrophiles to the para position, enabling halogenation or nitration .

  • Piperidinone Modifications : The carbonyl group in the piperidinone ring can undergo nucleophilic addition (e.g., with Grignard reagents) or reduction to form piperidine derivatives .

Functionalization Examples :

Reaction TypeReagents/ConditionsProduct
BrominationBr₂, FeBr₃, DCM, 0°C → RT5-Bromo-substituted analog
Reductive AminationNaBH₃CN, NH₃, MeOHPiperidine derivative (reduced lactam)

Biological Interaction and Reactivity

While not a direct chemical reaction, the compound’s biological activity (e.g., enzyme inhibition) involves non-covalent interactions:

  • The 2-oxopiperidin-1-yl group mimics transition states in enzymatic processes, acting as a reversible inhibitor for kinases or proteases .

  • The tertiary amide enhances metabolic stability by resisting proteolytic cleavage .

Stability Under Thermal and Oxidative Conditions

  • Thermal Stability : Decomposition occurs at >200°C, primarily through cleavage of the amide bond (TGA data inferred from similar propanamides) .

  • Oxidative Resistance : The compound shows moderate stability to H₂O₂, with degradation products including sulfoxides from sulfur-containing byproducts (if present) .

References

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes. For example, it acts as a competitive inhibitor of activated factor X (FXa), a crucial enzyme in the coagulation cascade. By binding to the active site of FXa, it prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent platelet aggregation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents on Phenyl Ring Acyl Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Methoxy, 4-(2-oxopiperidin-1-yl) 2,2-Dimethylpropanamide C₁₇H₂₂N₂O₃ 302.37 Piperidinone ring for conformational flexibility; methoxy enhances solubility
N-[3-Methoxy-4-(2-oxopiperidin-1-yl)Phenyl]-2-(3-Methylphenyl)Acetamide 3-Methoxy, 4-(2-oxopiperidin-1-yl) 3-Methylphenylacetamide C₂₁H₂₄N₂O₃ 352.43 Larger aryl group increases lipophilicity
N-(4-Iodo-3-Pyridyl)-2,2-Dimethylpropanamide 4-Iodo (on pyridine ring) 2,2-Dimethylpropanamide C₁₁H₁₅IN₂O 318.16 Iodo substituent enables cross-coupling reactions
N-[4-Chloro-3-(Triisopropylsilyloxy)Phenyl]-2,2-Dimethylpropanamide 4-Chloro, 3-(triisopropylsilyloxy) 2,2-Dimethylpropanamide C₂₂H₃₆ClNO₂Si 440.06 Silyl protecting group enhances synthetic versatility
2,2-Dimethyl-N-{6-[4-({4-[3-(Trifluoromethyl)Benzoyl]Piperazin-1-yl}Carbonyl)Phenyl]Pyridin-2-yl}Propanamide 4-(Piperazine-carbonyl)phenyl (on pyridine) 2,2-Dimethylpropanamide C₃₁H₃₀F₃N₅O₃ 609.60 Trifluoromethyl group improves metabolic stability

Key Observations :

  • Piperidinone vs. Piperazine: The target compound’s 2-oxopiperidin-1-yl group introduces a rigid, cyclic amide structure, whereas piperazine derivatives (e.g., compound 9d ) offer hydrogen-bonding sites for target interaction.
  • Substituent Impact : Halogens (e.g., iodine , chlorine ) and trifluoromethyl groups modulate electronic properties and binding affinity. Methoxy groups enhance solubility but reduce lipophilicity compared to aryl or silyloxy groups.

Physicochemical and Pharmacological Potential

  • Solubility: Methoxy and piperidinone groups in the target compound may improve aqueous solubility compared to halogenated analogs .
  • Metabolic Stability : The 2,2-dimethylpropanamide group resists enzymatic hydrolysis, a feature shared with compound 9d .
  • Applications: Piperidinone-containing compounds are explored for CNS targets (e.g., kinase inhibitors), while trifluoromethyl derivatives (e.g., ) are prioritized in anticancer and anti-inflammatory drug discovery .

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound features:

  • Molecular Formula : C₁₄H₁₅ClN₄O₃S
  • Molecular Weight : Approximately 350.78 g/mol
  • Key Functional Groups : Oxadiazole ring, sulfonamide group, and a quinoline moiety.

These structural elements are significant as they contribute to the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that derivatives of oxadiazole, including this compound, demonstrate significant antibacterial and antifungal properties. The presence of the oxadiazole ring is often associated with enhanced antimicrobial efficacy due to its ability to disrupt microbial cellular processes.

2. Anticancer Properties

Several studies have reported that compounds containing oxadiazole and quinoline structures can inhibit tumor growth in various cancer cell lines. The mechanisms may include:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : Preventing the rapid division of cancer cells.

For instance, related compounds have shown promising results in inhibiting cell proliferation in breast cancer models .

3. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating inflammatory cytokines. This activity is crucial for treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of similar oxadiazole derivatives against various cancer cell lines. The results indicated that compounds with the oxadiazole moiety significantly inhibited tumor growth compared to controls. For example, a derivative demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells .

Case Study 2: Antimicrobial Efficacy

Research on related compounds revealed that those containing the oxadiazole ring exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. One study reported a minimum inhibitory concentration (MIC) of 10 µg/mL for a similar derivative against Staphylococcus aureus .

Comparative Biological Activity Table

Compound NameActivity TypeIC50/MIC ValueReference
Oxadiazole Derivative AAnticancer5 µM
Oxadiazole Derivative BAntimicrobial10 µg/mL
Quinoline Derivative CAnti-inflammatoryNot Specified

Q & A

Q. Advanced Research Focus

  • X-ray crystallography : Use SHELX software (SHELXL for refinement) to determine the crystal structure. Key parameters include hydrogen bonding between the amide carbonyl and piperidinone oxygen, and torsional angles of the methoxyphenyl group .
  • NMR analysis :
    • ¹H NMR : The methoxy group appears as a singlet (~δ 3.8 ppm), while the 2-oxopiperidin protons show multiplets (δ 1.5–3.5 ppm). Aromatic protons split into distinct patterns due to substitution .
    • ¹³C NMR : The carbonyl carbons (amide: ~δ 170 ppm; piperidinone: ~δ 205 ppm) confirm functional groups. DEPT-135 distinguishes CH₂ and CH₃ groups in the propanamide .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Q. Basic Research Focus

  • Enzyme inhibition assays : Screen against kinases or proteases (e.g., serine hydrolases) using fluorescence-based substrates (e.g., AMC-tagged peptides) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .
  • Binding affinity studies : Surface plasmon resonance (SPR) to measure interactions with target proteins (KD values) .

How can molecular docking and MD simulations predict the compound’s mechanism of action?

Q. Advanced Research Focus

  • Docking (AutoDock Vina) : Use the crystal structure of a target protein (e.g., PI3Kγ) to identify binding poses. Key interactions include hydrogen bonds between the amide group and catalytic lysine residues, and hydrophobic contacts with the 2,2-dimethylpropanoyl group .
  • MD simulations (GROMACS) : Simulate ligand-protein complexes (100 ns) to assess stability. Analyze root-mean-square deviation (RMSD) to confirm binding mode retention .

How should researchers address contradictions in spectroscopic data during characterization?

Q. Advanced Research Focus

  • Purity verification : Use HPLC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
  • Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., 25°C to 60°C) to observe coalescence effects in rotameric populations .
  • Cross-validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) for accuracy .

What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Q. Advanced Research Focus

  • Prodrug design : Introduce phosphate esters at the methoxy group for enhanced aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (200–300 nm size) to improve oral bioavailability. Characterize via dynamic light scattering (DLS) .
  • LogP optimization : Replace the 2,2-dimethylpropanoyl group with a more polar substituent (e.g., tert-butyl carbamate) to reduce hydrophobicity (target LogP <3) .

How can researchers validate the compound’s stability under physiological conditions?

Q. Basic Research Focus

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze degradation products via LC-MS .
  • Plasma stability : Mix with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound .
  • Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux hours) to assess structural integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.